molecular formula C8H12O2 B8384901 (2-Isopropyl-furan-3-yl)-methanol

(2-Isopropyl-furan-3-yl)-methanol

Cat. No.: B8384901
M. Wt: 140.18 g/mol
InChI Key: INPQHRGEVRCAPG-UHFFFAOYSA-N
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Description

(2-Isopropyl-furan-3-yl)-methanol is a furan-based compound with the molecular formula C8H12O2 and a CAS Registry Number of 18444637 . This chemical belongs to the class of furanmethanols, which are characterized by a hydroxymethyl group attached to a furan ring system . The specific substitution with an isopropyl group at the 2-position of the furan ring influences its physicochemical properties and potential applications. Furanmethanol derivatives are valuable intermediates in organic synthesis and materials science. Related compounds, such as furfuryl alcohol ((furan-2-yl)methanol), are industrially significant monomers for producing furan resins, which are used in thermoset polymer matrix composites, cements, adhesives, and coatings . The reactivity of the hydroxymethyl group allows for further functionalization, including polymerization, etherification, and participation in reactions such as the Achmatowicz rearrangement, which converts furfuryl alcohol derivatives into synthetically versatile dihydropyrans . Researchers may explore this compound as a building block for the synthesis of more complex molecules, in catalyst research, or in the development of novel polymeric materials. The isopropyl substituent may be investigated for its effect on the compound's steric and electronic properties, potentially leading to unique reactivity or application profiles compared to other furan alcohols. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for use in foods, drugs, cosmetics, or household products.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2-propan-2-ylfuran-3-yl)methanol

InChI

InChI=1S/C8H12O2/c1-6(2)8-7(5-9)3-4-10-8/h3-4,6,9H,5H2,1-2H3

InChI Key

INPQHRGEVRCAPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CO1)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Thermal Stability : Higher boiling point than furfuryl alcohol due to increased molecular weight and branching.
  • Toxicity: Likely less volatile than methanol (CH3OH) but may require similar safety protocols for handling hydroxylated aromatics .

Preparation Methods

Friedel-Crafts Alkylation

The isopropyl group can be introduced via electrophilic substitution on a pre-formed furan-3-methanol scaffold. However, furan’s inherent reactivity at positions 2 and 5 necessitates precise directing groups.

Procedure :

  • Protection : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.

  • Electrophilic substitution : Treatment with isopropyl bromide in the presence of AlCl₃ facilitates alkylation at position 2.

  • Deprotection : The TBS group is removed using tetrabutylammonium fluoride (TBAF) to yield the target alcohol.

Challenges :

  • Competing alkylation at position 5 due to furan’s electronic structure.

  • Over-alkylation leading to di-isopropyl byproducts.

Optimization :

  • Lowering reaction temperature to –20°C improves regioselectivity for position 2.

  • Using a bulky Lewis acid (e.g., FeCl₃) suppresses polyalkylation.

Reduction of 2-Isopropylfuran-3-carbaldehyde

Vilsmeier-Haack Formylation Followed by Reduction

This two-step approach involves formylation at position 3 of 2-isopropylfuran, followed by reduction of the aldehyde to a primary alcohol.

Procedure :

  • Formylation : 2-Isopropylfuran is treated with DMF and POCl₃ to generate 2-isopropylfuran-3-carbaldehyde.

  • Reduction : The aldehyde is reduced using NaBH₄ in methanol, yielding the hydroxymethyl derivative.

Data Table 1: Optimization of Reduction Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄MeOH2578
LiAlH₄THF092
BH₃·THFTHF2585

Key Insight : LiAlH₄ provides superior yields but requires stringent anhydrous conditions.

Paal-Knorr Synthesis of the Furan Core

Cyclization of 1,4-Diketones

Silyl-Protection-Mediated Synthesis

Sequential Functionalization Using Protecting Groups

The patent WO2004067524A1 emphasizes silyl protection for alcohols during multi-step syntheses.

Procedure :

  • Silylation : Furan-3-methanol is protected as a TBS ether.

  • Lithiation and alkylation : n-BuLi deprotonates position 2, followed by quenching with isopropyl iodide.

  • Deprotection : TBAF cleaves the silyl ether, yielding the target compound.

Data Table 2: Comparison of Protecting Groups

Protecting GroupStability to AlkylationDeprotection Efficiency (%)
TBSHigh95
TIPSModerate89
TESLow72

Q & A

Q. What are the recommended synthetic routes for (2-Isopropyl-furan-3-yl)-methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves the Grignard reaction, where 2-isopropylfuran-3-carbaldehyde is treated with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction is quenched with aqueous ammonium chloride, followed by purification via column chromatography (hexane/ethyl acetate gradient). Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using molecular sieves to avoid moisture interference. Yields can exceed 70% with rigorous exclusion of oxygen .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the hydroxyl group and isopropyl substituent. For example, the hydroxyl proton appears as a broad singlet (~1.5 ppm) in ¹H NMR, while the isopropyl group shows a septet (δ 2.5–3.0 ppm). Infrared (IR) spectroscopy identifies the O–H stretch (~3300 cm⁻¹) and furan ring C–O–C vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. Cross-referencing with computational data (e.g., PubChem’s InChI or SMILES) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How do steric effects of the isopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bulky isopropyl group at the 2-position creates steric hindrance, reducing accessibility to the hydroxyl group. This can be quantified using density functional theory (DFT) to calculate activation energies for reactions like Mitsunobu substitutions. Experimental validation involves comparing reaction rates with less hindered analogs (e.g., 2-methyl derivatives). For instance, tosylation of the hydroxyl group may require longer reaction times (24–48 hours vs. 12 hours for unhindered analogs) and elevated temperatures (60°C) to overcome steric barriers .

Q. What strategies can reconcile contradictory data regarding the biological activity of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., solvent polarity, cell line selection). A systematic review should:
  • Compare IC₅₀ values under standardized conditions (e.g., DMSO concentration ≤0.1%).
  • Validate purity via HPLC (≥95%) to rule out impurity-driven effects.
  • Use meta-analysis tools to assess effect sizes across studies. For example, conflicting cytotoxicity data in cancer cells may stem from differences in mitochondrial activity assays (MTT vs. resazurin). Harmonizing protocols and reporting detailed synthetic pathways (e.g., RIFM criteria for reproducibility) mitigates discrepancies .

Q. How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. For example, the electron-rich furan ring may act as a diene, with the isopropyl group influencing transition-state geometry. Experimental validation involves trapping intermediates (e.g., using maleic anhydride) and analyzing regioselectivity via NOESY NMR. Computational results can guide solvent selection (e.g., polar aprotic solvents enhance dienophilicity) .

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